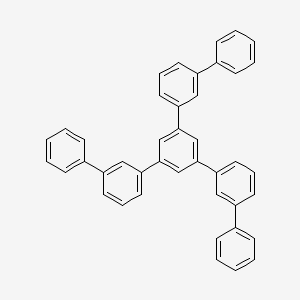
1,3,5-Tris(3-phenylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(3-phenylphenyl)benzene is an organic compound characterized by a central benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, which make it a valuable building block in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3-phenylphenyl)benzene can be synthesized through a multi-step process involving the coupling of 1,3,5-triethynylbenzene with substituted iodobenzenes. A modified Sonogashira coupling reaction is typically employed, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(3-phenylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Applications De Recherche Scientifique
1,3,5-Tris(3-phenylphenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and dendrimers.
Materials Science: Employed in the development of light-emitting diodes (LEDs) and other optoelectronic devices due to its photophysical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(3-phenylphenyl)benzene is primarily related to its ability to participate in π-π interactions and electron delocalization. These interactions facilitate the formation of stable supramolecular structures and enhance the compound’s photophysical properties. The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient species, leading to the formation of charge-transfer complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Known for its use in the synthesis of triarylamines and its electrochemical properties.
1,3,5-Tris(phenylethynyl)benzene: Utilized in the construction of coordination polymers and investigation of their carbonization.
1,3,5-Tris(diphenylamino)benzene: Employed as a hole transport material in electroluminescent devices.
Uniqueness
1,3,5-Tris(3-phenylphenyl)benzene stands out due to its unique structural arrangement, which provides enhanced stability and distinct photophysical properties. This makes it particularly valuable in the development of advanced materials and optoelectronic devices.
Propriétés
Numéro CAS |
88241-93-4 |
|---|---|
Formule moléculaire |
C42H30 |
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
1,3,5-tris(3-phenylphenyl)benzene |
InChI |
InChI=1S/C42H30/c1-4-13-31(14-5-1)34-19-10-22-37(25-34)40-28-41(38-23-11-20-35(26-38)32-15-6-2-7-16-32)30-42(29-40)39-24-12-21-36(27-39)33-17-8-3-9-18-33/h1-30H |
Clé InChI |
IXUNCYSWNLFGET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13390970.png)
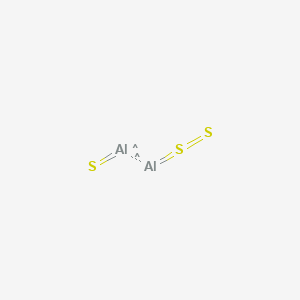
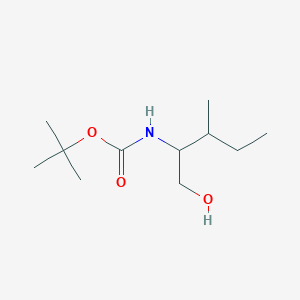
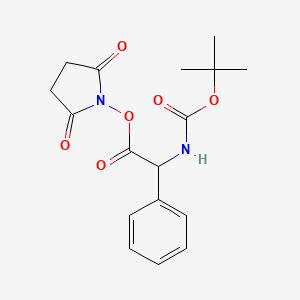
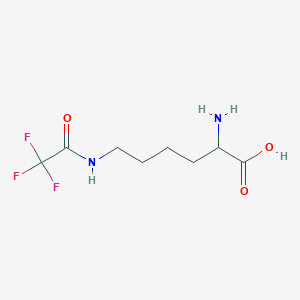
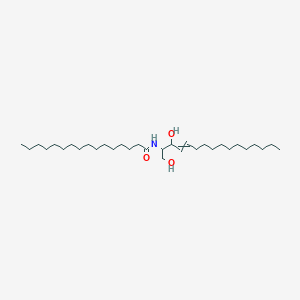
![[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13391007.png)

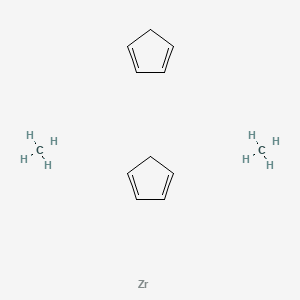
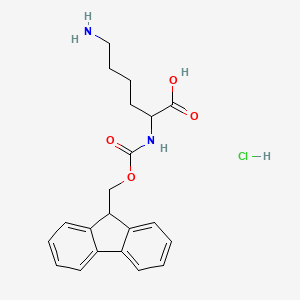
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13391026.png)
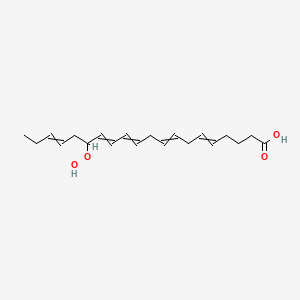
![2-(Hydroxymethyl)-6-[(4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-methoxyoxane-3,5-diol](/img/structure/B13391047.png)
